molecular formula C11H20N2O5 B2883979 N'-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide CAS No. 1796278-59-5

N'-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide

Cat. No. B2883979
CAS RN: 1796278-59-5
M. Wt: 260.29
InChI Key: BHYOVRLPSISCPU-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a member of the oxamide family, which is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Structural and Chemical Properties

Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives : A study explored the synthesis and structural investigation of symmetric and non-symmetric oxamides, revealing that compounds like N'-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide are stabilized by intramolecular three-center hydrogen bonding. These bonds occur between the amide proton and two oxygen atoms, showcasing the compound's potential for intricate molecular interactions and stability in various chemical environments (Martínez-Martínez et al., 1998).

Electrocatalytic Applications

Electrochemical Properties and Electrocatalytic Reactions : N-Oxyl compounds, including those related to oxamide derivatives, have been extensively used as catalysts in the selective oxidation of organic molecules. Their role in electrocatalytic reactions, facilitated by redox properties at electrode surfaces, illustrates the potential application of N'-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide in facilitating electrosynthetic reactions (Nutting et al., 2018).

Coordination Chemistry

Complex Formation with Copper(II) : Research on the complex formation between copper(II) and N,N'-(alkyl-substituted)oxamides has demonstrated the influence of steric constraints on complex stability and structure. This suggests the potential use of N'-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide in developing new metal-organic frameworks or coordination complexes with specific properties (Lloret et al., 1992).

Oxidative Formylation Reactions

Photoinduced Oxidative Formylation : A study demonstrated the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen without an external photocatalyst. This indicates the potential for N'-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide to participate in similar photoinduced reactions, offering a pathway to synthesizing formamides under mild conditions (Yang et al., 2017).

properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-16-9(17-2)7-13-11(15)10(14)12-6-8-4-3-5-18-8/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYOVRLPSISCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1CCCO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-N'-[(oxolan-2-yl)methyl]ethanediamide

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